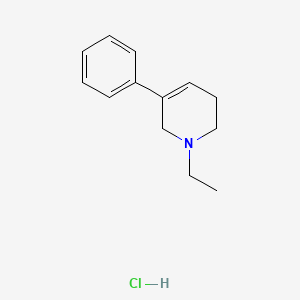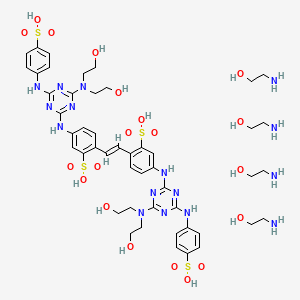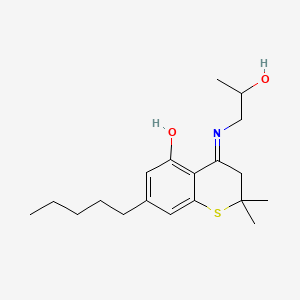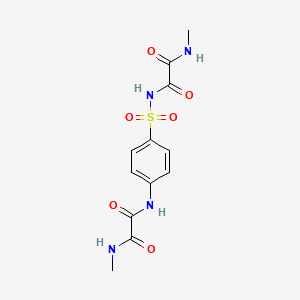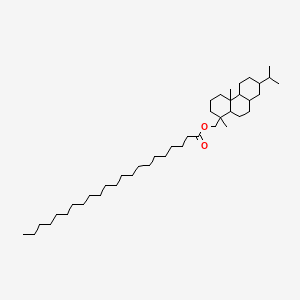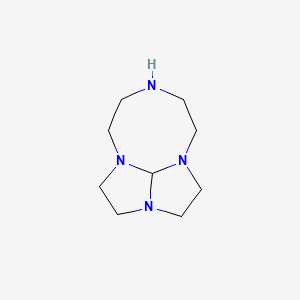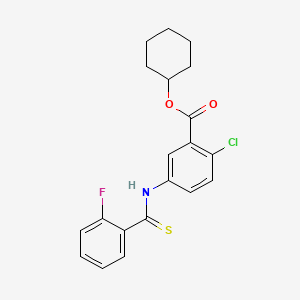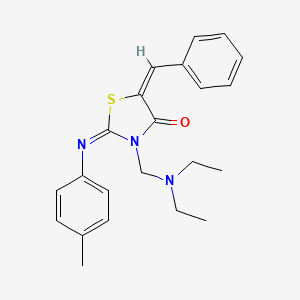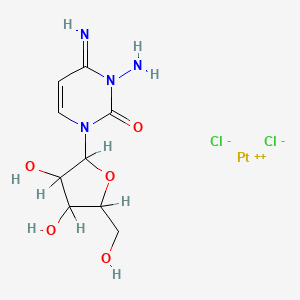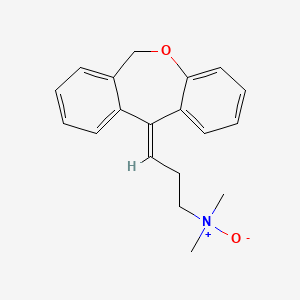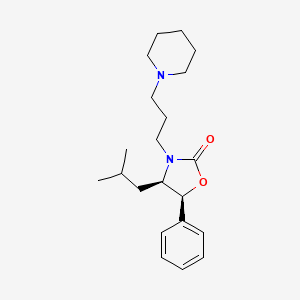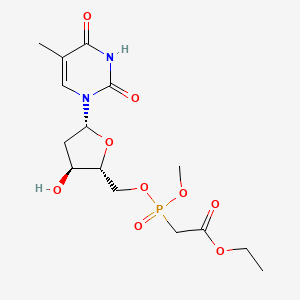
(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine This compound features a unique structure that includes a tetrahydropyrimidinyl group, a deoxy-pentofuranosyl moiety, and a phosphinyl acetic acid ethyl ester oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through a cyclization reaction involving a suitable amine and a diketone under acidic conditions.
Attachment of the Deoxy-Pentofuranosyl Moiety: This step typically involves glycosylation reactions where the sugar moiety is attached to the tetrahydropyrimidinyl group using a glycosyl donor and a suitable catalyst.
Introduction of the Phosphinyl Acetic Acid Ethyl Ester Oxide Group: This can be accomplished through a phosphorylation reaction, where a phosphinylating agent reacts with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and phosphinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted esters and phosphinyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The phosphinyl group can act as a ligand, binding to metal ions and affecting their catalytic properties. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid methyl ester oxide
- (((1-(2,4-Dioxo-5-methyl-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid propyl ester oxide
Uniqueness
The ethyl ester oxide variant of this compound may exhibit different solubility, reactivity, and biological activity compared to its methyl and propyl counterparts. These differences can be attributed to the varying alkyl chain lengths, which can influence the compound’s overall properties and interactions.
Properties
CAS No. |
115365-19-0 |
|---|---|
Molecular Formula |
C15H23N2O9P |
Molecular Weight |
406.32 g/mol |
IUPAC Name |
ethyl 2-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-methoxyphosphoryl]acetate |
InChI |
InChI=1S/C15H23N2O9P/c1-4-24-13(19)8-27(22,23-3)25-7-11-10(18)5-12(26-11)17-6-9(2)14(20)16-15(17)21/h6,10-12,18H,4-5,7-8H2,1-3H3,(H,16,20,21)/t10-,11+,12+,27?/m0/s1 |
InChI Key |
TWNCWXXDFUWGKI-AXNJWONOSA-N |
Isomeric SMILES |
CCOC(=O)CP(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
Canonical SMILES |
CCOC(=O)CP(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


